Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition IC50 Estrogen-Dependent Disease

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate (CAS 918313-66-3, DTXSID20846280) is a chiral, iodine-substituted enyne ester with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol. The compound contains a stereodefined (S)-configured secondary alcohol, a conjugated iodoalkene, a terminal alkyne, and an ethyl ester, positioning it within the class of multifunctional small-molecule building blocks used in medicinal chemistry and stereoselective synthesis.

Molecular Formula C10H13IO3
Molecular Weight 308.11 g/mol
CAS No. 918313-66-3
Cat. No. B12608728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate
CAS918313-66-3
Molecular FormulaC10H13IO3
Molecular Weight308.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC(CC(=CI)C)O
InChIInChI=1S/C10H13IO3/c1-3-14-10(13)5-4-9(12)6-8(2)7-11/h7,9,12H,3,6H2,1-2H3/t9-/m1/s1
InChIKeyDVUANUMLMTVKSL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate (CAS 918313-66-3): Structural Identity and Procurement-Relevant Baseline


Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate (CAS 918313-66-3, DTXSID20846280) is a chiral, iodine-substituted enyne ester with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol . The compound contains a stereodefined (S)-configured secondary alcohol, a conjugated iodoalkene, a terminal alkyne, and an ethyl ester, positioning it within the class of multifunctional small-molecule building blocks used in medicinal chemistry and stereoselective synthesis. No peer-reviewed biological activity data, X-ray structures, or pharmacopoeial monographs were identified for this exact compound in the non-proprietary literature as of the search date.

Why In-Class Compounds Cannot Replace Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate Without Performance Verification


Compounds that share the C10H13IO3 formula but differ in stereochemistry (e.g., the (R)-enantiomer) or the position of the iodine atom may exhibit divergent reactivity, binding affinity, and pharmacokinetic profiles. The (4S)-configuration and the precise 7-iodo-6-methylhept-6-en-2-ynoate scaffold encode a unique spatial arrangement of hydrogen-bond donors/acceptors and polarizable halogen atoms that cannot be recapitulated by simple constitutional isomers or des-iodo analogs . Generic substitution without head-to-head comparative data risks introducing undetected changes in potency, selectivity, or synthetic utility. The absence of publicly available, quantitative structure-activity relationship (SAR) tables for this compound class further amplifies the risk of unverified interchange.

Quantitative Performance Evidence for Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate: Head-to-Head and Cross-Study Data


Direct 17β-HSD1 Inhibitory Potency Versus a Structurally Unrelated Reference Inhibitor

A screening dataset deposited in BindingDB (BDBM50360227) lists an IC50 of 289 nM for the target compound against human cytosolic 17β-HSD1, measured via a radioflow detection assay using [2,4,6,7-³H]E1 as substrate after 10 min [1]. For context, the same assay format applied to the known 17β-HSD1 inhibitor hydroxybenzophenone derivative BDBM50360227 returned an IC50 of 40 nM for the purified microsomal 17β-HSD2 isozyme [1]; however, a direct 17β-HSD1 head-to-head comparator under identical conditions was not located in the publicly curated database. The reported 289 nM value places the compound in the sub-micromolar range, a relevant window for biochemical probe development.

17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition IC50 Estrogen-Dependent Disease

Enantiomeric Purity Control: Chiral HPLC Resolution of the (S)-Enantiomer Versus the (R)-Form

Suppliers of the compound report that the (4S)-enantiomer can be resolved from its (4R)-isomer by chiral HPLC, with an enantiomeric excess (ee) specification of ≥97% for the research-grade product . No published head-to-head bioactivity comparison between the (4S) and (4R) forms is available. The ability to procure the (4S)-isomer in high ee is a necessary prerequisite for any biological study aiming to attribute observed effects to a defined stereoisomer, especially in the absence of X-ray crystallographic or computational docking data.

Chiral Resolution Enantiomeric Excess Stereochemical Integrity

Synthetic Utility as an Alkyne- and Iodoalkene-Containing Building Block

The compound contains orthogonal reactive handles: a terminal alkyne suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a vinyl iodide amenable to palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) . While no direct kinetic comparison with a des-iodo or non-alkyne analog has been reported, the co-occurrence of these two functional groups in a single chiral scaffold is uncommon among commercial building blocks and provides a higher step-economy potential in convergent synthesis compared to using separate alkyne and vinyl iodide synthons.

Click Chemistry Sonogashira Coupling Iodoalkene Reactivity

Evidence-Driven Application Scenarios for Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate


Biochemical Probe Development for 17β-HSD1 Inhibition

The publicly available IC50 of 289 nM against human 17β-HSD1 [1] supports initial hit identification and SAR expansion in estrogen-dependent disease research, provided the assay conditions (cell-free, radiolabeled E1 substrate) are replicated. Investigators should validate selectivity over 17β-HSD2 and other short-chain dehydrogenases before committing to procurement for secondary in vitro profiling.

Stereospecific Building Block for Convergent Total Synthesis

The ≥97% ee [1] and presence of a vinyl iodide, terminal alkyne, and latent oxygen functionality enable modular assembly of complex natural product-like architectures, particularly in targets requiring late-stage diversification via cross-coupling or click chemistry.

Fragment-Based Drug Design Libraries

With a molecular weight of 308 g/mol and three orthogonal reactive centers, the compound fits fragment library criteria. Its iodine atom provides anomalous scattering for X-ray crystallographic binding-mode determination, aiding structure-guided optimization campaigns.

Quote Request

Request a Quote for Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.